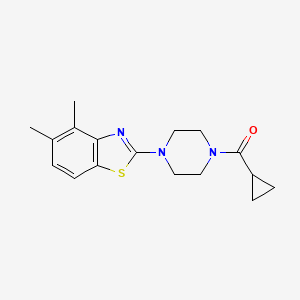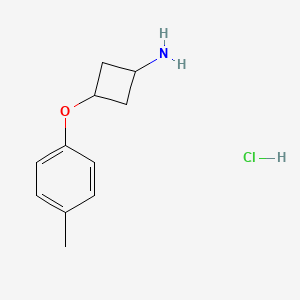
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.
Métodos De Preparación
The synthesis of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with p-tolyl alcohol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the desired amine compound. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparación Con Compuestos Similares
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
- trans-3-(p-Methoxyphenyl)cyclobutanamine hydrochloride
- trans-3-(p-Chlorophenyl)cyclobutanamine hydrochloride
These compounds share a similar cyclobutanamine core structure but differ in the substituents attached to the aromatic ring. The unique properties of this compound, such as its specific substituent and its effects on biological systems, make it distinct from these similar compounds .
Propiedades
IUPAC Name |
3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLXNRNVKRDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
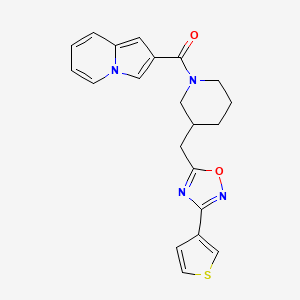
![N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2747378.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)
![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)
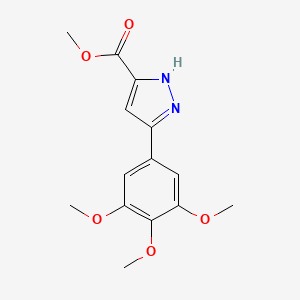
![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2747383.png)
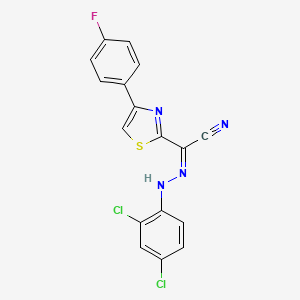
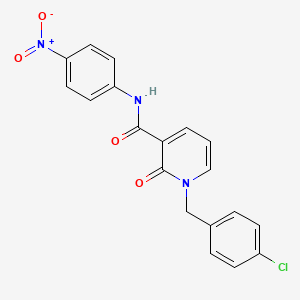
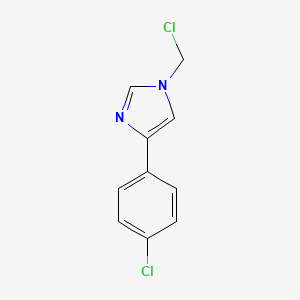
![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)
![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2747397.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)
